1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been a subject of interest in the field of synthetic organic chemistry. Studies have explored its synthesis, often starting from basic compounds like thiohydentoin or 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, and its transformation into various derivatives through chemical reactions (Dangi, Hussain, & Talesara, 2011); (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Pharmacological Evaluation
- Some derivatives of this compound have been evaluated for their potential as chemotherapeutic agents, exhibiting notable antimicrobial activities. This highlights their potential use in medical research and drug development (Patel et al., 2013).
Anticancer Properties
- Certain derivatives have shown promise in anticancer studies, demonstrating the ability to inhibit tumor cell growth. This suggests potential applications in cancer treatment and the development of new oncological drugs (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Analgesic Activity
- Some studies have also assessed the analgesic activity of related compounds, indicating their utility in pain management research (Takagi, Tanaka, Morita, Ogura, Ishii, Nakata, & Ozeki, 1987).
Antifungal Effects
- Research has also explored the antifungal properties of similar compounds, suggesting potential applications in antifungal drug development (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Quantum Chemical Analysis
- Quantum chemical calculations and Density Functional Theory (DFT) studies have been performed on related derivatives. These studies help understand molecular properties, aiding in the design of new compounds with desired characteristics (Saracoglu, Kokbudak, imen, & Kandemirli, 2019).
Molecular Docking Studies
- Molecular docking studies have been conducted to explore how these compounds interact with biological targets. Such studies are crucial for drug design, particularly for cancer and anti-inflammatory drugs (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-33-16-6-4-15(5-7-16)19-11-18(20-3-2-10-34-20)26-29(19)21(31)13-27-14-24-22-17(23(27)32)12-25-28(22)8-9-30/h2-7,10,12,14,19,30H,8-9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLNIRCFQGXANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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